

Panaxcerol B: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

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Compound of Interest

Compound Name: *Panaxcerol B*

Cat. No.: *B12938503*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxcerol B, a monogalactosyl monoacylglyceride, has emerged as a noteworthy natural product with potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and biological evaluation of **Panaxcerol B**. It includes detailed experimental protocols for its isolation and key functional assays, presents all available quantitative data in structured tables for clarity, and visualizes complex workflows and the hypothesized signaling pathway using Graphviz diagrams. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of glycosyl glycerides.

Discovery and Characterization

Panaxcerol B was first isolated and identified by a team of researchers led by Byeong-Ju Cha in 2015. The discovery was part of a study focused on identifying bioactive glycosyl glycerides from the aerial parts of hydroponically cultivated *Panax ginseng*. The compound was named **Panaxcerol B** and its structure was elucidated using a combination of spectroscopic methods and chemical analysis.

The chemical identity of **Panaxcerol B** is (2S)-1-O-9(Z),12(Z),15(Z)-octadecatrienoyl-3-O-β-d-galactopyranosyl-sn-glycerol. Its molecular formula is C₂₇H₄₆O₉, with a molecular weight of 514.65 g/mol .

Natural Sources

To date, the only confirmed natural source of **Panaxcerol B** is the aerial parts of hydroponically grown *Panax ginseng* C. A. Meyer, a member of the Araliaceae family. While other glycosyl glycerides have been isolated from soil-cultivated ginseng, the 2015 study by Cha et al. was the first to report the isolation of **Panaxcerol B** from a hydroponic source. Further research is required to determine if **Panaxcerol B** is present in other *Panax* species or in soil-grown *P. ginseng*. A related compound, a monogalactosyl diacylglyceride, has been reported in *Capsicum annuum* and *Rosa canina*, suggesting that similar structures can be found in a broader range of plants.

Biological Activity

The primary reported biological activity of **Panaxcerol B** is its anti-inflammatory effect, specifically the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Quantitative Data

The following table summarizes the key quantitative data associated with the biological activity of **Panaxcerol B**.

Parameter	Value	Cell Line	Stimulant	Reference
IC50 for NO Production	59.4 ± 6.8 μM	RAW264.7	LPS	[Cha et al., 2015]
Cytotoxicity	Not cytotoxic at concentrations < 100μM	RAW264.7	-	[Cha et al., 2015]

Experimental Protocols

Isolation of Panaxcerol B from Panax ginseng

The following protocol is based on the methodology described by Cha et al. (2015) for the isolation of glycosyl glycerides.

4.1.1. Extraction

- Obtain dried and powdered aerial parts of hydroponic Panax ginseng.
- Extract the plant material with 80% methanol (MeOH) at room temperature for 24 hours. Repeat the extraction three times.
- Filter the extracts and evaporate the solvent under reduced pressure to yield a concentrated extract.
- Suspend the extract in water and perform a liquid-liquid partition successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
- Concentrate each fraction (EtOAc, n-BuOH, and water) under reduced pressure.
Panaxcerol B is primarily found in the EtOAc and n-BuOH fractions.

4.1.2. Chromatographic Separation

- Subject the bioactive fractions to column chromatography on a silica gel column.
- Elute the column with a gradient of chloroform-methanol (CHCl₃-MeOH) or a similar solvent system.
- Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing compounds with similar R_f values.
- Perform further purification of the combined fractions using repeated column chromatography, including Sephadex LH-20 and reverse-phase (RP-18) columns, to yield pure **Panaxcerol B**.

4.1.3. Structure Elucidation

- The structure of the isolated compound is determined using spectroscopic techniques such as ^1H -NMR, ^{13}C -NMR, and mass spectrometry (MS).

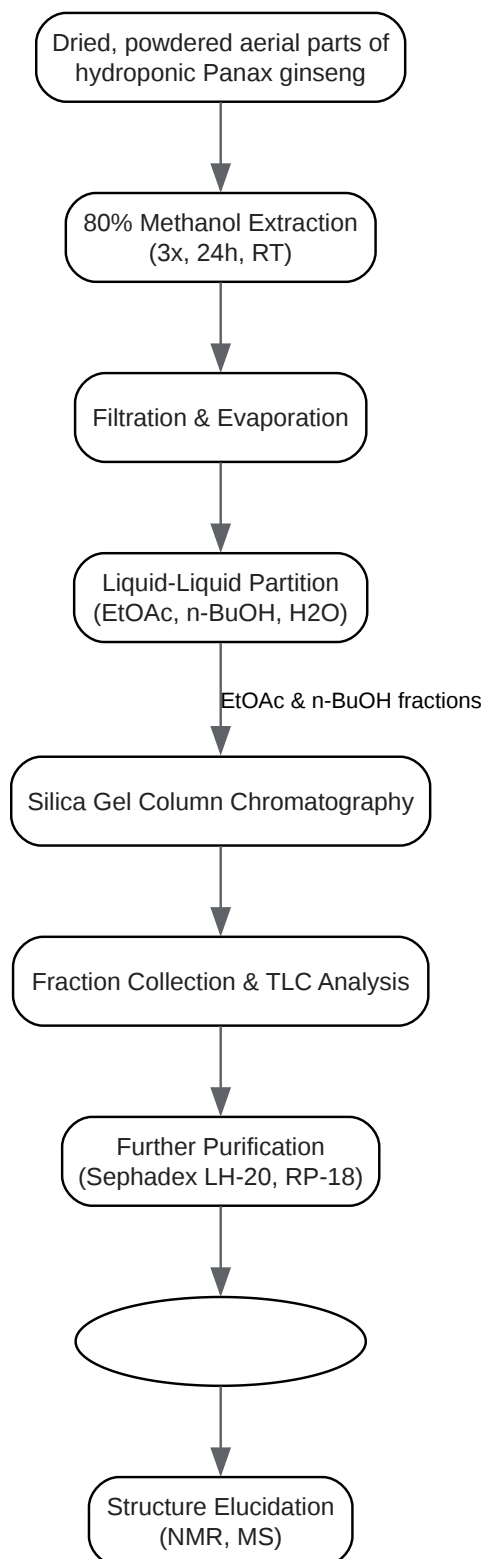


Figure 1: Experimental Workflow for Panaxcerol B Isolation

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Figure 1: Experimental Workflow for **Panaxcerol B** Isolation

Nitric Oxide (NO) Production Assay in RAW264.7 Cells

This protocol is a standard method for assessing the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

4.2.1. Cell Culture

- Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

4.2.2. Assay Procedure

- Seed the RAW264.7 cells in a 96-well plate at a density of 1.5×10^5 cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Panaxcerol B** for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.
- After incubation, collect the cell culture supernatant.

4.2.3. Nitrite Quantification (Griess Assay)

- Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Incubate the mixture at room temperature for 10 minutes in the dark.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration from a sodium nitrite standard curve. The inhibition of NO production is determined by comparing the nitrite levels in **Panaxcerol B**-treated cells to

those in LPS-stimulated cells without the compound.

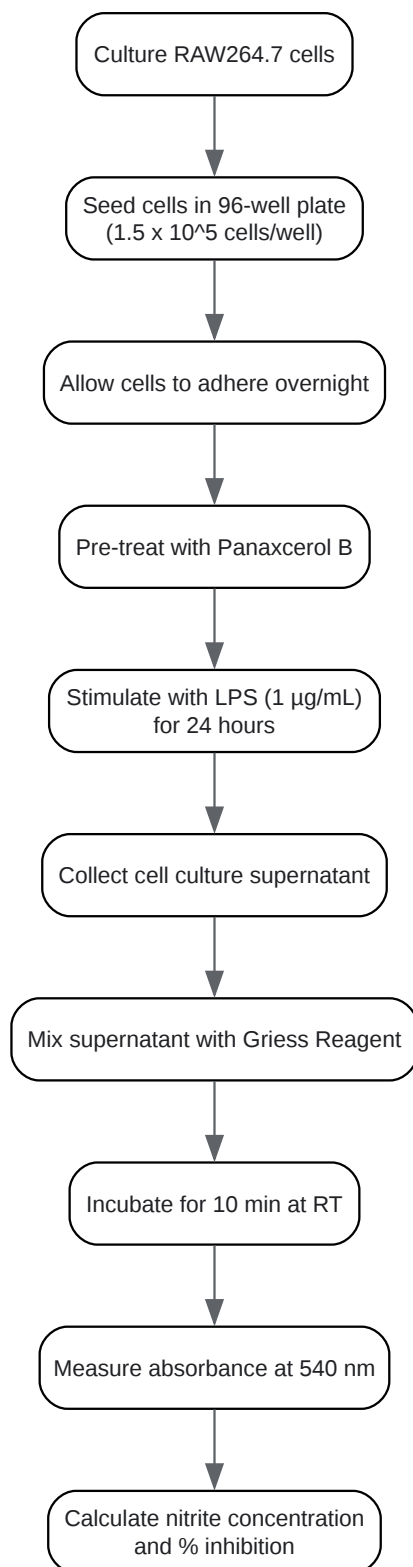


Figure 2: Nitric Oxide Production Assay Workflow

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Figure 2: Nitric Oxide Production Assay Workflow

Hypothesized Signaling Pathway

The precise signaling pathway through which **Panaxcerol B** exerts its anti-inflammatory effects has not yet been elucidated. However, based on the known mechanisms of other anti-inflammatory compounds isolated from Panax species, including ginsenosides and other glycosyl glycerides, a probable mechanism of action can be proposed. Many of these compounds are known to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are key regulators of the inflammatory response.

In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that leads to the activation of NF-κB and MAPKs. This, in turn, upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. It is hypothesized that **Panaxcerol B** may interfere with this pathway, potentially by inhibiting the activation of NF-κB or MAPKs, thereby downregulating iNOS expression and subsequent NO production. Further research is necessary to confirm this proposed mechanism.

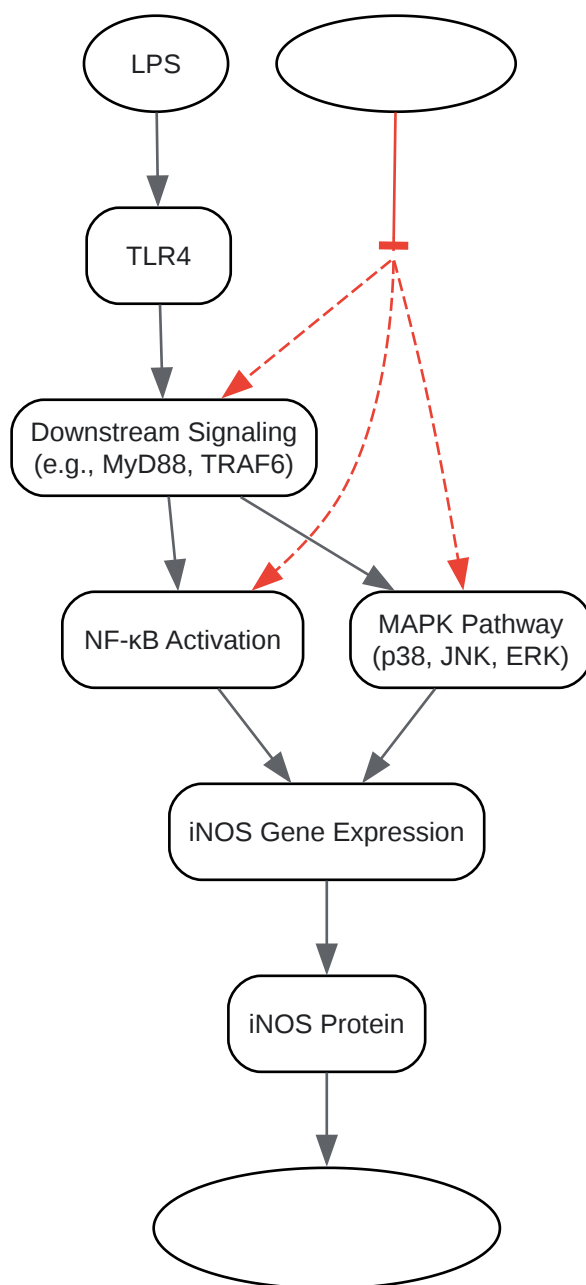


Figure 3: Hypothesized Anti-inflammatory Signaling Pathway of Panaxcerol B

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Figure 3: Hypothesized Anti-inflammatory Signaling Pathway of **Panaxcerol B**

Future Directions

Panaxcerol B represents a promising lead compound for the development of novel anti-inflammatory agents. Future research should focus on several key areas:

- Broadening the Search for Natural Sources: Investigating the presence of **Panaxcerol B** in other Panax species, as well as in different parts of the P. ginseng plant grown under various conditions.
- Elucidating the Mechanism of Action: Conducting detailed molecular studies to confirm the hypothesized signaling pathway and identify the specific molecular targets of **Panaxcerol B**.
- In Vivo Efficacy: Evaluating the anti-inflammatory effects of **Panaxcerol B** in animal models of inflammatory diseases.
- Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of **Panaxcerol B** to understand the structural requirements for its biological activity and to potentially develop more potent derivatives.

Conclusion

Panaxcerol B is a recently discovered glycosyl glyceride from hydroponic Panax ginseng with demonstrated in vitro anti-inflammatory activity. This technical guide provides a foundational resource for the scientific community, detailing its discovery, known sources, biological data, and the experimental protocols necessary for its further investigation. The information and visualizations presented herein are intended to facilitate and inspire future research into the therapeutic potential of this intriguing natural product.

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